molecular formula C22H21ClN4O2 B12676522 1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea CAS No. 94158-50-6

1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea

Cat. No.: B12676522
CAS No.: 94158-50-6
M. Wt: 408.9 g/mol
InChI Key: LTYXXRYNGCCBLH-UHFFFAOYSA-N
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Description

1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a tolyl group, and a urea moiety. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with isocyanate derivatives under controlled conditions to form the desired urea compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-((((4-Bromophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea
  • 1-(5-((((4-Methylphenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea
  • 1-(5-((((4-Fluorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea

Uniqueness

1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and activity compared to its analogs.

Properties

CAS No.

94158-50-6

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-methyl-3-[(4-methylphenyl)carbamoylamino]phenyl]urea

InChI

InChI=1S/C22H21ClN4O2/c1-14-3-8-17(9-4-14)25-22(29)27-20-13-19(10-5-15(20)2)26-21(28)24-18-11-6-16(23)7-12-18/h3-13H,1-2H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

LTYXXRYNGCCBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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